4-Hydroxyphenylacetylglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

As a metabolite:

4-Hydroxyphenylacetylglycine (4-HPAG) is classified as an acyl glycine, a minor metabolite typically derived from fatty acids. Research suggests that elevated levels of specific acyl glycines, including 4-HPAG, can be observed in individuals with certain inborn errors of metabolism. These are genetic disorders that disrupt the body's ability to process specific molecules, leading to various health complications. Studying the presence and levels of 4-HPAG helps researchers understand and diagnose these disorders.

Potential therapeutic applications:

While the specific therapeutic applications of 4-HPAG itself are still under investigation, research suggests its potential involvement in various biological processes. Studies have explored its role in:

- Neurodegenerative diseases: Some research indicates that 4-HPAG might play a role in the development of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. However, further research is needed to understand the specific mechanisms and potential therapeutic implications.

- Inflammation: Studies suggest 4-HPAG might possess anti-inflammatory properties. However, more research is required to understand its potential therapeutic applications in inflammatory conditions.

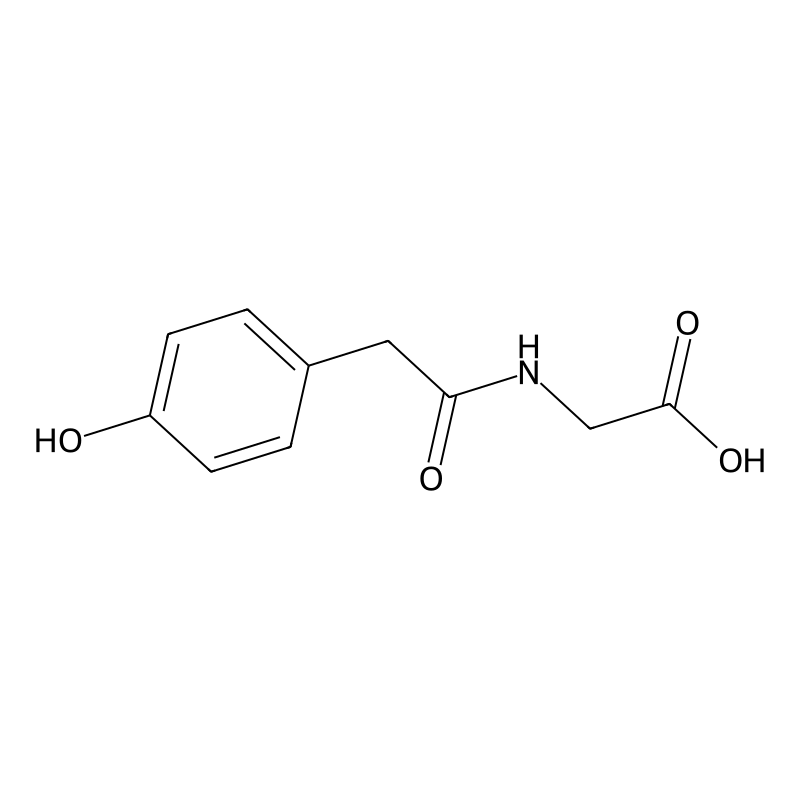

4-Hydroxyphenylacetylglycine is a chemical compound with the molecular formula . It is classified as an acyl glycine, which is a type of compound formed from the reaction of an acyl group with glycine, an amino acid. The structure of 4-Hydroxyphenylacetylglycine features a phenolic hydroxyl group at the para position relative to the acetyl group, contributing to its unique properties. This compound is known to be an endogenous metabolite in humans, playing a role in various biochemical processes and potentially influencing metabolic pathways related to phenolic compounds .

The synthesis of 4-Hydroxyphenylacetylglycine involves several key reactions. One primary reaction is catalyzed by glycine N-acyltransferase, which facilitates the conversion of acyl-CoA and glycine into N-acylglycine and CoA. Specifically, the reaction can be summarized as follows:

In this case, 4-hydroxyphenylacetyl-CoA acts as the acyl donor, leading to the formation of 4-Hydroxyphenylacetylglycine . Additionally, this compound may undergo further metabolic transformations, including conjugation reactions that modify its structure and influence its biological activity.

4-Hydroxyphenylacetylglycine exhibits various biological activities. As an endogenous metabolite, it plays a role in the metabolism of phenolic compounds and may have implications for human health. Some studies suggest that it could have antioxidant properties due to its phenolic structure, potentially contributing to the protection against oxidative stress . Furthermore, it may interact with various biological pathways, influencing processes such as inflammation and cellular signaling.

The synthesis of 4-Hydroxyphenylacetylglycine can be achieved through several methods:

- Enzymatic Synthesis: Utilizing glycine N-acyltransferase to catalyze the reaction between 4-hydroxyphenylacetyl-CoA and glycine.

- Chemical Synthesis: This may involve acylation reactions where glycine is treated with 4-hydroxyphenylacetyl chloride or similar acylating agents under controlled conditions.

- Biotransformation: Microbial or plant-based systems may also be employed to produce this compound through natural metabolic pathways .

4-Hydroxyphenylacetylglycine has several applications in research and potential therapeutic areas:

- Metabolomics: It serves as a biomarker in various metabolic studies, helping researchers understand metabolic disorders.

- Pharmacology: Due to its biological activities, it may be investigated for potential therapeutic uses in conditions related to oxidative stress or inflammation.

- Food Industry: Its antioxidant properties could make it valuable in food preservation and enhancement .

Several compounds share structural similarities with 4-Hydroxyphenylacetylglycine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Phenylacetylglycine | Lacks hydroxyl group at para position | More prevalent in certain microbial systems |

| p-Hydroxyphenethylamine | Contains an amine group instead of acetyl | Involved in neurotransmission |

| N-Acetylanthranilic Acid | Contains an amino group at ortho position | Used as a precursor for dyes |

While these compounds share certain structural elements, 4-Hydroxyphenylacetylglycine is unique due to its specific hydroxyl substitution pattern and its endogenous role in human metabolism. This distinctiveness may influence its biological activity and applications compared to other similar compounds .

Molecular Architecture

4-HPAG is structurally characterized by a glycine moiety conjugated to a 4-hydroxyphenylacetyl group. The IUPAC name is 2-[2-(4-hydroxyphenyl)acetamido]acetic acid, and its SMILES notation is $$ \text{OC(=O)CNC(=O)CC1=CC=C(O)C=C1} $$. The hydroxyl group at the para position of the phenyl ring enhances its solubility in polar solvents, while the amide bond contributes to its stability under physiological conditions.

Table 1: Molecular Properties of 4-Hydroxyphenylacetylglycine

Spectroscopic Characteristics

- NMR: The $$ ^1\text{H} $$-NMR spectrum shows distinct peaks for the aromatic protons (δ 6.7–7.2 ppm), the glycine methylene group (δ 3.8–4.1 ppm), and the hydroxyl proton (δ 5.2 ppm).

- Mass Spectrometry: ESI-MS reveals a parent ion at m/z 209.07 ([M-H]$$^-$$), with fragment ions at m/z 166.06 (loss of CO$$_2$$) and m/z 123.04 (cleavage of the amide bond).